molecular formula C20H17ClN4O3 B608574 N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide CAS No. 1448034-06-7

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide

Cat. No. B608574
M. Wt: 396.83
InChI Key: ZDFGJGBQQUFNAY-UHFFFAOYSA-N
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Description

Lig3 is an inhibitor against high-risk strains of human papillomavirus (HPV) E6 oncoprotein.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Related Compounds : The synthesis of similar compounds involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This process results in various derivatives, including those involving the chloro-indole moiety (Cucek & Verček, 2008).

  • Derivative Synthesis and Transformations : The reaction of related esters with hydrazine hydrate and sodium hydroxide leads to the formation of debenzoylated hydrazides and corresponding acids, which can undergo decarboxylation reactions (Cucek & Verček, 2008).

Biological and Pharmacological Applications

  • Antimicrobial and Cytotoxic Activity : Certain indole derivatives show promising antibacterial and cytotoxic properties, relevant for medical research and drug development (Noolvi et al., 2014).

  • Urease Inhibition : Indole-based oxadiazole scaffolds have been studied for their inhibitory potential against urease enzyme, indicating potential applications in therapeutic agent development (Nazir et al., 2018).

Material Science and Dye Applications

  • Complexation with Metals : Studies on the complexation of related disperse dyes with metals like Cu, Co, Zn reveal applications in textile dyeing, offering insights into the development of new dyes with specific properties (Abolude et al., 2021).

  • Synthesis of Novel Dyes : The synthesis of novel dyes from related compounds demonstrates their utility in creating diverse colorants for industrial applications.

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-25-11-15(14-4-2-3-5-17(14)25)18(26)10-23-19(27)20(28)24-16-8-13(21)7-6-12(16)9-22/h2-8,11,18,26H,10H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFGJGBQQUFNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
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N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
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N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
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N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
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N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
Reactant of Route 6
N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide

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